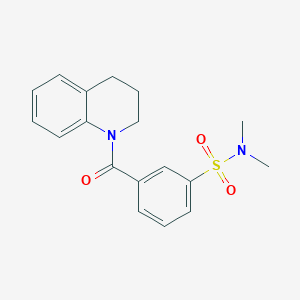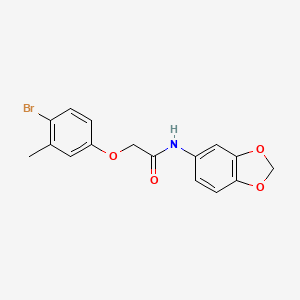![molecular formula C22H29ClN2O2 B5969989 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as CBME, is a chemical compound with potential therapeutic applications. CBME belongs to the class of piperazine derivatives and has been studied for its potential as an antipsychotic drug.
作用機序
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol acts as a dopamine receptor antagonist, which means it blocks the activity of dopamine in the brain. Dopamine is a neurotransmitter that plays a role in regulating mood, motivation, and reward. Overactivity of dopamine is associated with symptoms of psychosis, such as delusions and hallucinations. By blocking dopamine activity, this compound can reduce these symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on dopamine activity in the brain. Studies have also suggested that this compound may have an impact on other neurotransmitters, such as serotonin and norepinephrine. This compound has been shown to have a low affinity for histamine and muscarinic receptors, which reduces the risk of side effects associated with antipsychotic drugs.
実験室実験の利点と制限
One advantage of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of psychosis. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for the study of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One potential direction is to investigate the potential of this compound as a treatment for other psychiatric disorders, such as depression and anxiety. Another potential direction is to explore the potential of this compound as a treatment for drug addiction, as dopamine plays a role in addiction. Additionally, future studies could investigate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-3-methylbenzylamine to form the intermediate product, 4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)piperazine. This intermediate is then reacted with ethanol to form this compound.
科学的研究の応用
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Studies have shown that this compound has a high affinity for dopamine receptors and can effectively block dopamine activity, which is associated with symptoms of psychosis.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-1-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-17-13-19(5-8-22(17)27-2)15-25-11-10-24(16-21(25)9-12-26)14-18-3-6-20(23)7-4-18/h3-8,13,21,26H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFVJSEYGGDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine](/img/structure/B5969936.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
